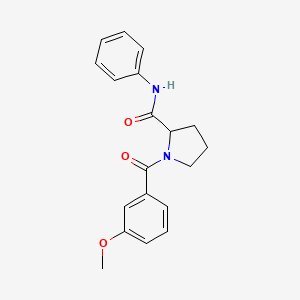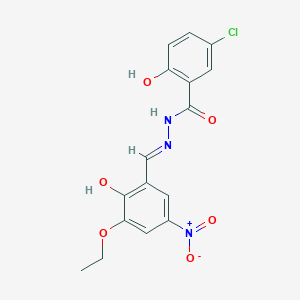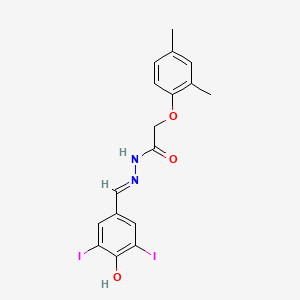![molecular formula C17H18BrN3O B6074642 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIMP and has a molecular formula of C20H20BrN3O. In
Mécanisme D'action
The mechanism of action of BPIMP is not fully understood. However, studies have suggested that BPIMP exerts its biological effects by binding to DNA and inhibiting DNA synthesis. BPIMP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of topoisomerase II activity leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
BPIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPIMP inhibits the activity of various enzymes, including topoisomerase II and DNA polymerase. BPIMP has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, BPIMP has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BPIMP has several advantages for use in lab experiments. Firstly, BPIMP is relatively easy to synthesize and can be obtained in high yields with high purity. Secondly, BPIMP has been extensively studied and its biological effects are well-established. However, there are also some limitations to using BPIMP in lab experiments. Firstly, BPIMP is a relatively new compound and its long-term effects are not fully understood. Secondly, BPIMP has been shown to have cytotoxic effects on both cancer and healthy cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BPIMP. Firstly, further studies are needed to fully understand the mechanism of action of BPIMP. Secondly, the potential applications of BPIMP in the field of medicinal chemistry should be further explored, particularly in the development of new anticancer and antifungal agents. Thirdly, the cytotoxic effects of BPIMP on healthy cells should be further investigated, with the aim of minimizing any potential side effects. Finally, the development of new synthesis methods for BPIMP should be explored, with the aim of improving yield and reducing costs.
In conclusion, 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound that has shown significant potential in various fields, particularly in medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BPIMP and its potential applications. The development of new synthesis methods for BPIMP should also be explored, with the aim of improving yield and reducing costs.
Méthodes De Synthèse
The synthesis method of 4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the final product, BPIMP. This synthesis method has been optimized to produce high yields of BPIMP with high purity.
Applications De Recherche Scientifique
BPIMP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPIMP has been shown to have anticancer properties. Studies have shown that BPIMP inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPIMP has also been investigated for its potential use as an antifungal agent. In addition, BPIMP has been shown to have antibacterial properties against various strains of bacteria.
Propriétés
IUPAC Name |
4-bromo-2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-6-7-17(22)14(12-15)13-19-21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,12-13,22H,8-11H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIUVQRHBTMOK-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)


![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)

![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)